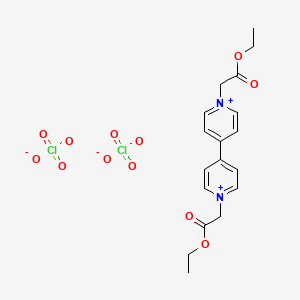![molecular formula C20H29BrO B14253977 Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- CAS No. 184089-58-5](/img/structure/B14253977.png)
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is an organic compound that belongs to the class of bromobenzenes It features a benzene ring substituted with a bromine atom and a [(2-tridecynyloxy)methyl] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: Suzuki–Miyaura coupling reactions are often used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Suitable nucleophiles such as alkoxides or amines.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-bromo-4-methyl-: Similar structure but with a methyl group instead of the [(2-tridecynyloxy)methyl] group.
Benzene, 1-bromo-4-ethynyl-: Features an ethynyl group instead of the [(2-tridecynyloxy)methyl] group.
Uniqueness
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is unique due to the presence of the [(2-tridecynyloxy)methyl] group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
184089-58-5 |
|---|---|
Molekularformel |
C20H29BrO |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
1-bromo-4-(tridec-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C20H29BrO/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-18-19-13-15-20(21)16-14-19/h13-16H,2-10,17-18H2,1H3 |
InChI-Schlüssel |
BQBBCEDNXRXIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CCOCC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)




![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)



![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
